![molecular formula C12H18O2 B1257411 3-Methoxy-5-pentylphenol](/img/structure/B1257411.png)
3-Methoxy-5-pentylphenol
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Overview
Description
3-Methoxy-5-pentylphenol is a natural product found in Ardisia cornudentata, Primula obconica, and other organisms with data available.
Scientific Research Applications
Environmental Fate and Effects
Alkylphenol ethoxylates (APEs), a category of chemicals related to 3-Methoxy-5-pentylphenol, are widely used as surfactants in various domestic and industrial products. Research indicates that these substances, upon degradation, generate more persistent by-products like alkylphenols (e.g., nonylphenol, octylphenol) which have been shown to mimic natural hormones. This raises concerns about their potential endocrine-disrupting effects on wildlife and humans. APEs tend to accumulate in sediments due to their physicochemical properties, leading to their persistent presence in various environmental compartments. Studies conducted globally have detected significant levels of APEs and their metabolites in air, water, soil, sediments, and biota, highlighting the need for further research on their long-term environmental impact and health implications (Ying, Williams, & Kookana, 2002).
Toxicity and Ecological Risks
Benzophenone-3 (BP-3), a compound structurally similar to 3-Methoxy-5-pentylphenol, is extensively utilized in sunscreens and various consumer products. Its widespread use has led to its release into aquatic environments, raising concerns about its potential impact on aquatic ecosystems. BP-3 is characterized by its lipophilic nature, photostability, and bioaccumulative potential. It has been detected in various environmental matrices, including water, soil, sediments, and biota. Studies indicate that BP-3 and its metabolites exhibit endocrine-disrupting capacities, potentially affecting wildlife and human health. However, the environmental levels of BP-3 are generally lower than the predicted no effect concentration (PNEC), but in wastewater influents, hazard quotients (HQs) greater than 1 have been noted. This suggests a need for comprehensive environmental monitoring and an assessment of the potential consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).
Atmospheric Reactivity and Potential Environmental Impact
Methoxyphenols, including compounds related to 3-Methoxy-5-pentylphenol, are recognized as potential tracers for biomass burning, specifically wood burning. The atmospheric reactivity of methoxyphenols has garnered attention due to their role in gas-phase, particle-phase, and aqueous-phase reactions, as well as their contribution to secondary organic aerosol (SOA) formation. Reactions with OH and NO3 radicals are predominant degradation pathways for methoxyphenols, with significant SOA formation potential. Understanding the atmospheric reactivity of methoxyphenols is crucial for assessing the ecological toxicity of their degradation products and their overall contribution to SOA formation from atmospheric aging of biomass-burning plumes (Liu, Chen, & Chen, 2022).
properties
Product Name |
3-Methoxy-5-pentylphenol |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-methoxy-5-pentylphenol |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9-12(8-10)14-2/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
MWWIDYNYLZQEQP-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=CC(=C1)OC)O |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC)O |
synonyms |
3-methoxy-5-pentyl-phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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